molecular formula C17H25NO4S B6506106 ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoate CAS No. 1396859-13-4

ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoate

Cat. No.: B6506106
CAS No.: 1396859-13-4
M. Wt: 339.5 g/mol
InChI Key: MXXFJGOHPNIQSY-UHFFFAOYSA-N
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Description

The compound contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring. It also contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also has a sulfanyl group attached to the piperidine ring, which could potentially participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), high-resolution electrospray ionization mass spectrometry (HRESI-MS), and nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. The furan ring, for example, is an aromatic system and can undergo electrophilic aromatic substitution reactions. The sulfanyl group could potentially participate in oxidation and substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the ethyl ester group suggests that the compound might be somewhat polar, which could affect its solubility in different solvents .

Properties

IUPAC Name

ethyl 4-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-2-21-17(20)6-5-16(19)18-9-7-14(8-10-18)12-23-13-15-4-3-11-22-15/h3-4,11,14H,2,5-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXFJGOHPNIQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)CSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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